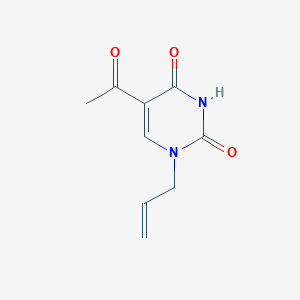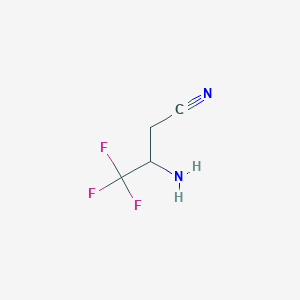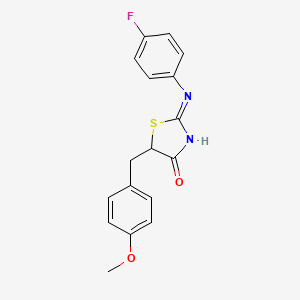
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound with the molecular formula C20H12FNO3 . It has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a xanthene backbone with a fluoro group at the 5-position and an amide group attached to the 3-position . The molecular weight is 333.318.Physical and Chemical Properties Analysis
“this compound” is a solid compound at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the search results .Scientific Research Applications
Antitumor Activity
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide derivatives have been investigated for their potential in inhibiting histone deacetylase (HDAC), an enzyme critical in the regulation of gene expression. A synthetic benzamide derivative, MS-27-275, demonstrated marked in vivo antitumor activity against human tumors. This compound inhibited HDAC, induced hyperacetylation of nuclear histones, and affected cell cycle distribution, suggesting its mechanism of action as an antitumor agent through HDAC inhibition. This could provide a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Fluorescence Sensing
The compound has found application in the development of fluorescent sensors. For instance, a hybrid xanthene-based fluorescent sensor was designed for the detection of cysteine, a crucial amino acid. The sensor displayed excellent selectivity and was useful for rapid and convenient detection in living tissues, including human breast adenocarcinoma cells. This demonstrates the compound's potential in biomedical research and diagnostics (Peng et al., 2020).
Synthetic Chemistry
This compound and its derivatives serve as key intermediates in synthetic chemistry for creating various fluorinated compounds. These compounds are of high interest due to their unique properties, such as increased stability and lipophilicity, which are beneficial in pharmaceutical development. For example, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones explored the nucleophilic vinylic substitution reaction of gem-difluoroenamides, showcasing the compound's versatility in creating fluorinated heterocycles (Meiresonne et al., 2015).
Fluorophores and Imaging
Derivatives of this compound have been synthesized for use as fluorophores. These compounds, due to their optical properties, serve as powerful tools in biological imaging, allowing for the study of cellular processes, the detection of specific molecules, and the imaging of living cells. Their application extends to developing novel fluorescence probes that can detect reactive oxygen species and distinguish specific species, crucial for understanding oxidative stress and its biological implications (Setsukinai et al., 2003).
Mechanism of Action
“N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide” is a small molecule inhibitor of lactate dehydrogenase (LDH) that has emerged as a promising anti-cancer agent due to its ability to inhibit LDH.
Safety and Hazards
Properties
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUADSZNPOHRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2374265.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2374266.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2374271.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2374273.png)
![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2374276.png)

![ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate](/img/structure/B2374280.png)
![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)

![3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2374285.png)
